3-Fluoro-4-hydroxy-5-nitrobenzaldehyde
Overview
Description
3-Fluoro-4-hydroxy-5-nitrobenzaldehyde is an organic compound with the chemical formula C7H4FNO4 and a molecular weight of 185.11 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde typically involves multiple steps. One common method includes the nitration of 3-Fluoro-4-hydroxybenzaldehyde. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Fluoro-4-hydroxy-5-nitrobenzoic acid.
Reduction: 3-Fluoro-4-hydroxy-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-hydroxy-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Fluoro-3-nitrobenzaldehyde: The positions of the hydroxyl and nitro groups are swapped, leading to different reactivity and applications.
3-Hydroxy-4-nitrobenzaldehyde: Lacks the fluorine atom, affecting its stability and reactivity.
Uniqueness
3-Fluoro-4-hydroxy-5-nitrobenzaldehyde is unique due to the presence of all three functional groups (fluorine, hydroxyl, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Biological Activity
3-Fluoro-4-hydroxy-5-nitrobenzaldehyde (CAS Number: 711022-47-8) is an aromatic organic compound with significant potential in biomedical applications. Its unique structure, characterized by a fluorine atom, a hydroxyl group, and a nitro group, allows it to interact with various biological targets, leading to diverse biological activities including anticancer and anti-inflammatory effects.
The molecular formula of this compound is CHFNO, with a molecular weight of 185.11 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its functional groups:
- Nitro Group : This group can undergo reduction to form reactive intermediates, which may interact with cellular components and contribute to its cytotoxic properties.
- Hydroxyl Group : The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function, potentially leading to enhanced bioactivity.
- Fluorine Atom : The presence of fluorine enhances the compound's stability and reactivity, making it a valuable building block in organic synthesis.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit potent anticancer activities. Notably:
- Curcuminoid Derivatives : Compounds synthesized from this benzaldehyde have shown significant cytotoxicity against human ovarian cancer cell lines (A2780), with half-maximal inhibitory concentration (IC) values as low as 0.75 μM .
Compound Type | Cell Line | IC (μM) |
---|---|---|
Curcuminoid Derivatives | A2780 (Ovarian) | 0.75 |
Anti-inflammatory Effects
Derivatives formed through hydrazone condensation have demonstrated potent inhibitory effects on macrophage migration, suggesting potential applications in anti-inflammatory therapies.
Study on Curcuminoid Derivatives
In a study focusing on the synthesis of curcuminoid derivatives from this compound, researchers found that these derivatives exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the importance of the nitro and hydroxyl groups in enhancing the biological activity of these compounds.
Hydrazone Derivatives
Another investigation explored the anti-inflammatory properties of hydrazone derivatives synthesized from this compound. These derivatives were found to inhibit macrophage migration effectively, indicating their potential as therapeutic agents in inflammatory diseases.
Properties
IUPAC Name |
3-fluoro-4-hydroxy-5-nitrobenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOMOYVUYOVNHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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